(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole
Overview
Description
(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole is a heterocyclic compound that features a unique dioxino-pyrrole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole typically involves the reaction of epoxides with amines under controlled conditions. One common method starts with the preparation of epoxides via the Corey-Chaikovsky reaction of corresponding aldehydes and ketones . The epoxides are then reacted with amines to form the desired dioxino-pyrrole structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace certain groups in the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and antiparasitic activities.
Industry: Utilized in the development of new materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of (4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (4aR,7aS)-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-6-carboxylate
- Other pyrrole derivatives : These compounds share structural similarities but may differ in functional groups and overall reactivity.
Uniqueness
(4AR,7aS)-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole is unique due to its specific dioxino-pyrrole structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6-4-7-3-5(6)8-1/h5-7H,1-4H2/t5-,6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEIYKJSFPCMLX-OLQVQODUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2CNCC2O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]2CNC[C@H]2O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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